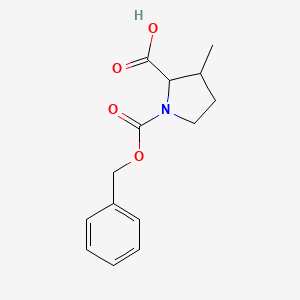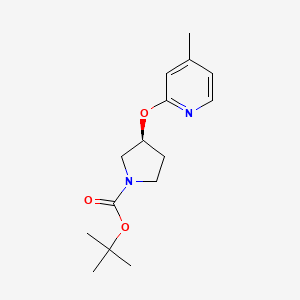
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound. Structurally, it features various functional groups, including an ethyl ester, a benzyloxy substituent on a phenyl ring, and a tert-butoxycarbonyl-protected amine. These diverse functional groups bestow the molecule with distinct chemical behaviors and make it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically starts with commercially available starting materials. A common route involves the alkylation of a substituted phenyl compound with ethyl bromoacetate, followed by amine protection using tert-butoxycarbonyl chloride (Boc-Cl).
Industrial Production Methods: While specific industrial methods may vary, large-scale synthesis often employs optimized reaction conditions to maximize yield and purity, including precise temperature control and use of catalysts.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate undergoes various types of reactions:
Oxidation: The benzyloxy group can be susceptible to oxidation, potentially forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions may target the ester group or the benzyloxy substituent.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Strong nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary alcohols or aldehydes.
Substitution: Substituted phenyl esters or amides.
Scientific Research Applications
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate has diverse applications:
Chemistry: As a building block in organic synthesis for more complex molecules.
Medicine: Could serve as a precursor to pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects depends on its target:
Molecular Targets: It can interact with enzymes or receptors, forming key intermediates in metabolic pathways.
Pathways Involved: Involves processes like ester hydrolysis, amine deprotection, and aromatic substitutions.
Comparison with Similar Compounds
Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is compared to similar compounds based on structure and reactivity:
Ethyl 3-(4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar, but the benzyloxy group is replaced by a methoxy group, which alters its electronic properties.
Ethyl 3-(4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate: The benzyloxy group is replaced by a hydroxy group, making it more reactive to oxidation and substitution reactions.
Ethyl 3-(4-phenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Lacks the additional substituent on the phenyl ring, resulting in different reactivity.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)29-23(2,3)4)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXKVARHPPUWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate](/img/structure/B7980351.png)
![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B7980356.png)
![(2S)-2-[[(2S,3R)-2-Azaniumyl-3-hydroxybutanoyl]amino]-3-phenylpropanoate](/img/structure/B7980358.png)
